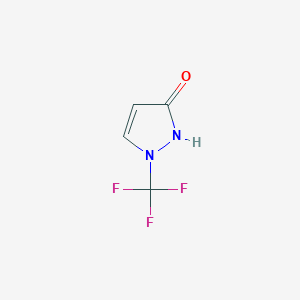

2-(trifluoromethyl)-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)9-2-1-3(10)8-9/h1-2H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMMYXTZWKQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(NC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Electronic Effects

The position of the -CF₃ group on the pyrazole/pyrazolone ring significantly influences physicochemical properties:

- 3-Trifluoromethylpyrazoles (e.g., 3-(trifluoromethyl)-1-phenyl-1H-pyrazole): The -CF₃ group at position 3 stabilizes the ring through inductive effects but reduces nucleophilic reactivity at adjacent sites. X-ray crystallography reveals a planar geometry with a space group of P-1 .

- 5-Trifluoromethylpyrazolones (e.g., 5-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one): The -CF₃ group at position 5 enhances acidity of the hydroxyl group (pKa ~6–7), facilitating hydrogen-bonding interactions critical for biological activity .

Table 1: Substituent Effects on Key Properties

Physicochemical and Spectral Data

- NMR Spectroscopy : The -CF₃ group in this compound shows a distinct ¹⁹F NMR signal at δ ~−60 ppm, whereas 3-CF₃ analogues exhibit upfield shifts (δ ~−55 ppm) due to reduced electron withdrawal .

- Mass Spectrometry : HRMS-ESI data for 4-(3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,2,3-triazole confirms molecular ion peaks at m/z 476.1699 (calc. 476.1693) .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(trifluoromethyl)-1H-pyrazol-5-one and its derivatives?

The compound is typically synthesized via Knoevenagel condensation , where 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one reacts with aromatic aldehydes (e.g., chromene or quinoline carbaldehydes). Key steps include:

- Reagent selection : Use of BF₃·Et₂O as a Lewis acid catalyst in THF under nitrogen.

- Reaction monitoring : Track progress via TLC and isolate products via recrystallization (e.g., derivatives with melting points 278–279°C) .

- Yield optimization : Conventional heating (6–8 hours) vs. microwave/ultrasonic methods (20–40 minutes) .

Advanced Synthetic Methodologies

Q. Q2. How do non-conventional methods (microwave/ultrasonic) improve the synthesis of trifluoromethyl-pyrazolone derivatives?

Non-conventional methods enhance:

- Reaction efficiency : Microwave irradiation reduces time from hours to minutes (e.g., 40 minutes for Knoevenagel condensation) .

- Eco-friendliness : Lower solvent consumption and energy use compared to reflux .

- Substrate scope : Compatibility with electron-deficient aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde), achieving >80% yields .

Experimental tip : Pre-dry substrates to avoid side reactions under microwave conditions.

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques validate the structure of this compound derivatives?

- 1H-NMR : Key signals include a singlet for the exocyclic =CH proton (δ 6.0 ppm) and trifluoromethyl groups (δ 3.8–4.2 ppm) .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond lengths (C–C ≈ 1.40 Å) and confirm Z/E isomerism in Knoevenagel adducts .

Pitfall : Disorder in crystal lattices (e.g., solvent molecules) may require high-resolution data (R factor < 0.06) .

Advanced Crystallographic Challenges

Q. Q4. How are crystallographic disorders addressed during refinement of trifluoromethyl-pyrazolone structures?

- Software tools : SHELXL integrates restraints for disordered regions (e.g., rotating CF₃ groups) .

- Data collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å) to resolve overlapping electron densities .

Case study : A derivative with R factor 0.188 required iterative refinement of anisotropic displacement parameters .

Functionalization and Derivative Design

Q. Q5. What strategies enable regioselective functionalization of this compound?

- Electrophilic substitution : Introduce halogens (Cl, F) at the 4-position using N-chlorosuccinimide .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) for biaryl derivatives .

Methodological note : Protect the pyrazolone carbonyl with trimethylsilyl groups to prevent side reactions .

Analytical Data Interpretation

Q. Q6. How are complex ¹⁹F-NMR spectra analyzed for trifluoromethyl-pyrazolone derivatives?

- Coupling patterns : Identify CF₃ groups via distinct triplets (J ≈ 12 Hz) .

- Decoupling experiments : Suppress ¹H-¹⁹F coupling to simplify proton spectra .

Advanced tool : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Contradictory Data Resolution

Q. Q7. How to resolve discrepancies between spectroscopic data and expected structures?

- Multi-technique validation : Cross-check NMR with HRMS (e.g., m/z 742 [M+H]⁺ in LCMS) .

- X-ray backup : If NMR suggests multiple conformers, crystallography can confirm the dominant structure .

Example : A derivative initially misassigned via IR was corrected using single-crystal data .

Reaction Optimization

Q. Q8. What factors influence reaction yields in trifluoromethyl-pyrazolone syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.